1-(2-Fluorophenyl)-3,5-dimethylpyrazole

Description

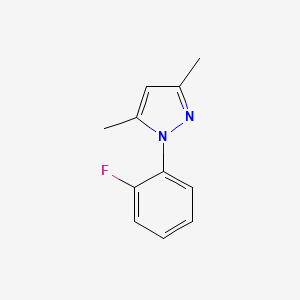

1-(2-Fluorophenyl)-3,5-dimethylpyrazole (CAS: 1153039-39-4) is a pyrazole derivative featuring a 2-fluorophenyl group at the N1 position and methyl substituents at the 3- and 5-positions of the pyrazole ring. The fluorine atom at the ortho position of the phenyl ring introduces steric and electronic effects, distinguishing it from non-fluorinated analogs. This compound is synthesized via nucleophilic substitution or cyclocondensation reactions, as exemplified by methods for related pyrazoles (e.g., alkylation of 3,5-dimethylpyrazole with 2-fluorophenyl-containing electrophiles) . Its purity (98%) and availability in research contexts highlight its utility in coordination chemistry, medicinal chemistry, and materials science .

Properties

IUPAC Name |

1-(2-fluorophenyl)-3,5-dimethylpyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FN2/c1-8-7-9(2)14(13-8)11-6-4-3-5-10(11)12/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTOMLRKRLXXDCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC=CC=C2F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluorophenyl)-3,5-dimethylpyrazole typically involves the reaction of 2-fluoroacetophenone with hydrazine hydrate in the presence of a base, followed by cyclization. The reaction conditions often include:

Solvent: Ethanol or methanol

Temperature: Reflux conditions

Catalyst/Base: Sodium acetate or potassium carbonate

The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring.

Industrial Production Methods

For industrial-scale production, the process may be optimized to improve yield and purity. This can involve:

Continuous flow reactors: To maintain consistent reaction conditions

Purification steps: Such as recrystallization or chromatography to remove impurities

Automation: To ensure precise control over reaction parameters

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluorophenyl)-3,5-dimethylpyrazole can undergo various chemical reactions, including:

Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide

Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride

Substitution: Electrophilic or nucleophilic substitution reactions, often involving halogenation or alkylation

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium

Reduction: Lithium aluminum hydride in anhydrous ether

Substitution: Halogenation using N-bromosuccinimide (NBS) or alkylation using alkyl halides in the presence of a base

Major Products

Oxidation: Formation of corresponding pyrazole carboxylic acids

Reduction: Formation of reduced pyrazole derivatives

Substitution: Formation of halogenated or alkylated pyrazole derivatives

Scientific Research Applications

Scientific Research Applications

- Chemistry 1-[(2-Fluorophenyl)methyl]-3,5-dimethylpyrazole serves as a building block in synthesizing more complex heterocyclic compounds.

- Biology This compound is investigated for potential biological activities, such as antimicrobial and anticancer properties. Pyrazoles, in general, exhibit a wide range of biological activities, including anti-microbial, anti-fungal, anti-tubercular, anti-inflammatory, anti-convulsant, anticancer, and anti-viral properties .

- Medicine 1-[(2-Fluorophenyl)methyl]-3,5-dimethylpyrazole is explored as a lead compound for developing new pharmaceuticals targeting specific enzymes or receptors.

Biological Activities of Pyrazole Derivatives

Pyrazole derivatives exhibit diverse biological activities :

- Anti-inflammatory Activity Pyrazole derivatives have demonstrated anti-inflammatory properties. For example, certain 1-(4-substitutedphenyl)-3-phenyl-1H-pyrazole-4-carbaldehydes have shown anti-inflammatory activity comparable to diclofenac sodium . Similarly, a pyrazole derivative characterized as N-((5-(4-chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylene)-3,5 bis(trifluoromethyl)aniline exhibited anti-inflammatory activity comparable to diclofenac sodium and celecoxib .

- Anti-microbial Activity Certain pyrazole derivatives have shown antibacterial activity against E. coli, S. aureus, Pseudomonas aeruginosa, and Klebsiella pneumonia . Additionally, pyrazole-containing compounds have demonstrated anti-tubercular and anti-microbial properties .

- Anti-cancer Properties Certain 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives were evaluated against cervix, colon, breast, glioma, neuroblastoma, and lung cancer cell lines . Compound 5f was found to be more effective than 5-FU in the C6 cancer cell line and induced cell cycle arrest, which may be effective in treating glioma .

- α-Glucosidase Inhibition Derivatives of biphenyl pyrazole-benzofuran hybrids have been designed, synthesized, and evaluated for their inhibitory effect against α-glucosidase activity . Some inhibitors were found to be four to eighteen times more active, suggesting their potential as antidiabetic and hypoglycemic agents .

- FGFR Inhibition 1H-pyrrolo[2,3-b]pyridine derivatives have demonstrated potent activities against FGFR1, 2, and 3 . Compound 4h exhibited potent FGFR inhibitory activity and inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .

Case Studies

- Glioma Treatment A study showed that compound 5f , a 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivative, inhibited the cell cycle and may be effective in treating glioma .

- Breast Cancer Compound 4h , a 1H-pyrrolo[2,3-b]pyridine derivative, inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .

- Anti-inflammatory A series of N, N-Dimethylaminomethylene-4-[3-phenyl-4-(3-substituted-4-oxothiazolidin-2-ylidenehydrazonomethyl)-1H-pyrazolyl] derivatives showed good anti-inflammatory activity, with some surpassing that of indomethacin .

Synthesis and Derivatives

- Thiourea Derivatives Thiourea derivatives, closely related to pyrazoles, have antibacterial activity against E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae .

- Biphenyl Pyrazole-Benzofuran Hybrids New derivatives of biphenyl pyrazole-benzofuran hybrids have been designed as α-glucosidase inhibitors .

- 1H-Pyrazolo[3,4-b]pyridines These have been used as a scaffold for synthesizing small molecules with therapeutic properties for treating different diseases .

Table: Biological Activities of Pyrazole Derivatives

Table: Anticancer Activity of Pyrazole Derivatives

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-3,5-dimethylpyrazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The fluorophenyl group can enhance binding affinity and specificity to target proteins, while the pyrazole ring can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Structural and Electronic Variations

Table 1: Key Pyrazole Derivatives and Substituent Effects

Electronic Effects :

- The 2-fluorophenyl group in the target compound exerts an electron-withdrawing inductive effect, enhancing the pyrazole ring’s electrophilicity compared to non-fluorinated analogs like 3,5-dimethylpyrazole (DMP). This influences reactivity in metal coordination (e.g., Pd(II) and Pt(II) complexes) and catalytic applications .

- Nitro-substituted derivatives (e.g., compound 5b in ) exhibit reduced basicity at the pyrazole nitrogen due to the electron-withdrawing nitro group, altering their bioactivity profiles.

Steric Effects :

- Bulky substituents, such as 3,5-bis(trifluoromethyl)phenyl groups , create steric hindrance that limits rotational freedom and enhances selectivity in enzyme inhibition. In contrast, the target compound’s 2-fluorophenyl group provides moderate steric bulk, balancing reactivity and accessibility in synthetic pathways.

Coordination Chemistry and Metal Complexes

Table 2: Metal Complexes with Pyrazole Derivatives

- The 2-fluorophenyl group enhances ligand rigidity and metal-binding affinity compared to DMP, as seen in Pd(II) complexes where fluorinated ligands improve thermal stability and catalytic performance .

- Copper(II) complexes with DMP decompose stepwise, whereas fluorinated analogs may exhibit altered decomposition pathways due to stronger metal-ligand interactions .

Spectroscopic and Computational Data

- FTIR/NMR : The target compound’s 2-fluorophenyl group introduces distinct $^{19}\text{F}$ NMR signals (e.g., δ ≈ -115 ppm for ortho-F) and C-F stretching vibrations (~1250 cm$^{-1}$) absent in DMP .

- DFT Studies: Computational models predict enhanced dipole moments and polarizability in fluorinated pyrazoles, correlating with their improved solubility in non-polar solvents compared to DMP .

Biological Activity

1-(2-Fluorophenyl)-3,5-dimethylpyrazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its anticancer and anti-inflammatory properties, alongside relevant research findings and case studies.

Chemical Structure and Properties

The compound this compound possesses a unique structure characterized by a fluorinated phenyl ring and a dimethylpyrazole moiety. Its molecular formula is , which influences its reactivity and interaction with biological targets.

Anticancer Activity

Recent studies have demonstrated the potential of this compound as an anticancer agent. The compound has been evaluated against various cancer cell lines, showing significant cytotoxic effects.

Case Study Findings

- Cytotoxicity Assays : In vitro assays have indicated that derivatives of this compound exhibit potent cytotoxicity against several cancer cell lines, including cervix, colon, breast, glioma, neuroblastoma, and lung cancer cells. For instance, one derivative showed an IC50 value of against the C6 glioma cell line, outperforming the standard drug 5-fluorouracil (IC50 = ) .

- Mechanism of Action : The mechanism involves apoptosis induction in cancer cells. Flow cytometry analysis revealed that the compound triggers significant apoptotic pathways in affected cell lines .

Anti-inflammatory Activity

In addition to anticancer properties, this compound has been investigated for its anti-inflammatory effects.

Research Insights

- Cyclooxygenase Inhibition : Studies indicate that pyrazole derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammatory processes . This inhibition suggests potential therapeutic applications in treating inflammatory diseases.

- Structural Activity Relationship (SAR) : Understanding the SAR of pyrazole derivatives can lead to the development of more effective anti-inflammatory agents. Modifications on the pyrazole ring have been shown to enhance biological activity .

Summary of Biological Activities

The following table summarizes key biological activities associated with this compound:

| Biological Activity | Effect | Cell Lines Tested | IC50 Values |

|---|---|---|---|

| Anticancer | Induces apoptosis | C6 glioma, colon, breast | |

| Anti-inflammatory | Inhibits COX enzymes | Various in vitro models | Not specified |

| Antimicrobial | Exhibits antimicrobial properties | Bacterial strains | Not specified |

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes or receptors within cells. The presence of the fluorine atom enhances binding affinity due to its electronegativity and capacity for forming strong hydrogen bonds . This interaction modulates various cellular pathways that contribute to both anticancer and anti-inflammatory effects.

Q & A

Basic Research Questions

Q. What synthetic routes are available for 1-(2-Fluorophenyl)-3,5-dimethylpyrazole, and how are reaction conditions optimized?

- Methodological Answer : The compound can be synthesized via cyclocondensation of hydrazines with β-diketones or β-ketoesters. Key steps include:

- Precursor preparation : Use 2-fluorophenylhydrazine and acetylacetone derivatives under reflux in ethanol or acetic acid .

- Catalyst optimization : Acidic conditions (e.g., H₂SO₄) improve cyclization efficiency, while temperature control (80–100°C) minimizes side products .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) yields >90% purity. Confirmation via TLC and melting point analysis is critical .

Q. How is the molecular structure of this compound validated experimentally?

- Methodological Answer : Structural elucidation employs:

- X-ray crystallography : Single-crystal XRD reveals bond angles (e.g., N1–C1–N2 ≈ 119.5°) and torsional parameters .

- Spectroscopy :

- ¹H/¹³C NMR : Methyl groups at C3/C5 appear as singlets (δ ~2.3 ppm), while the fluorophenyl ring shows splitting patterns (δ ~7.0–7.5 ppm) .

- IR : Stretching vibrations for C–F (1220–1150 cm⁻¹) and pyrazole C=N (1600–1500 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental data for pyrazole derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-311G(d,p) level:

- Geometry optimization : Predicts bond lengths (e.g., C–F: ~1.35 Å) and compares with XRD data to validate accuracy .

- Electronic properties : HOMO-LUMO gaps (~4.5 eV) correlate with reactivity; Mulliken charges identify nucleophilic/electrophilic sites .

- Thermodynamic stability : Gibbs free energy (ΔG) calculations explain regioselectivity in synthesis pathways .

Q. What strategies address discrepancies in cytotoxicity data across studies?

- Methodological Answer : Standardized bioassays and controls are essential:

- In vitro protocols : Use MTT assays with fixed cell lines (e.g., HeLa) and dose ranges (1–100 µM). Normalize results using LDH release to distinguish apoptosis from necrosis .

- Oxidative stress metrics : Quantify Total Antioxidant Capacity (TAC) and Total Oxidative Stress (TOS) via colorimetric kits to contextualize cytotoxicity .

- Reproducibility : Cross-validate with independent labs using identical solvents (e.g., DMSO ≤0.1% v/v) .

Q. How can regioselectivity be controlled in modifying the pyrazole core for SAR studies?

- Methodological Answer :

- Catalyst screening : Transition metals (e.g., Pd/Cu) enable selective C–H functionalization at C4 over C3/C5 positions .

- Steric effects : Bulky substituents on the fluorophenyl ring direct electrophilic substitution to less hindered sites .

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) favor kinetic control, enhancing regioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.